3-fluoro-N-(3-isopropoxypropyl)benzamide
Overview
Description
“3-fluoro-N-(3-isopropoxypropyl)benzamide” is a chemical compound with the molecular formula C13H18FNO2 . It is an organic compound that belongs to the class of benzamides .
Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(3-isopropoxypropyl)benzamide” consists of a benzamide core with a fluorine atom at the 3-position and an isopropoxypropyl group attached to the nitrogen atom .Scientific Research Applications
Pharmaceutical Research
3-fluoro-N-(3-isopropoxypropyl)benzamide: is a compound that can be utilized in the development of new pharmaceuticals. Its structural properties allow it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. The fluoro-benzamide moiety is often found in molecules with significant biological activity, making it a valuable scaffold in drug design .
Material Science
In material science, this compound could be explored for its potential use in creating novel polymers or coatings. The presence of the fluorine atom could impart desirable properties such as increased resistance to solvents and thermal stability .
Chemical Synthesis
This benzamide derivative can serve as an intermediate in chemical synthesis. It can undergo various chemical reactions to produce a wide range of products, including other benzamide derivatives with different substituents, which can have diverse applications .
Catalyst Development
The structure of 3-fluoro-N-(3-isopropoxypropyl)benzamide suggests potential use in the development of catalysts for organic synthesis. The fluorine atom can influence the electronic properties of the molecule, which may be beneficial in catalytic processes .
Agricultural Chemistry
In agricultural chemistry, benzamide derivatives are known to exhibit biological activity that can be harnessed to develop new pesticides or herbicides. The specific substituents on the benzamide ring can be tailored to target certain pests or weeds .
Green Chemistry
The compound’s potential for use in green chemistry is significant. It could be involved in the development of environmentally friendly synthetic routes for various chemicals, reducing the use of hazardous substances and promoting sustainability .
Mechanism of Action
properties
IUPAC Name |
3-fluoro-N-(3-propan-2-yloxypropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)17-8-4-7-15-13(16)11-5-3-6-12(14)9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAPZYHTZGIENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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